

Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Chloro-5-iodopyrimidine

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Compound of Interest

Compound Name: 2-Chloro-5-iodopyrimidine

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Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.^[1] This reaction has become a cornerstone in medicinal chemistry and drug development due to its broad substrate scope and functional group tolerance, enabling the synthesis of arylamines from aryl halides.^{[1][2]} Pyrimidine scaffolds are prevalent in a vast array of pharmaceuticals, and the selective functionalization of halopyrimidines is a key strategy in the synthesis of novel drug candidates.

This application note provides a detailed protocol for the Buchwald-Hartwig amination of **2-Chloro-5-iodopyrimidine**, a versatile building block with two distinct reactive sites. The inherent differences in reactivity between the C-Cl and C-I bonds allow for regioselective amination, providing a pathway to selectively synthesize 2-amino-5-iodopyrimidines or 2-chloro-5-aminopyrimidines depending on the reaction conditions. The protocols described herein are based on established methodologies for the amination of related dihalopyrimidines and dihalopyridines.^{[3][4]}

Regioselectivity

The Buchwald-Hartwig amination of **2-Chloro-5-iodopyrimidine** can proceed at either the 2-position (C-Cl bond) or the 5-position (C-I bond). Generally, the C-I bond is more reactive towards oxidative addition to the palladium(0) catalyst than the C-Cl bond. However, the

electronic properties of the pyrimidine ring and the specific catalyst system employed can influence the regioselectivity. For many dihalopyrimidines, amination at the 2-position is favored.^[3] Careful selection of the palladium catalyst, ligand, and reaction conditions is crucial to achieve the desired regioselectivity.

Experimental Protocols

Protocol 1: General Procedure for Regioselective C-2 Amination

This protocol is optimized for the selective amination at the 2-position of **2-Chloro-5-iodopyrimidine**.

Materials:

- **2-Chloro-5-iodopyrimidine**
- Amine (primary or secondary)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
- Sodium tert-butoxide (NaOt-Bu)
- Anhydrous toluene
- Nitrogen or Argon gas
- Schlenk tube or similar reaction vessel

Procedure:

- To an oven-dried Schlenk tube, add **2-Chloro-5-iodopyrimidine** (1.0 mmol), $\text{Pd}(\text{OAc})_2$ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
- Seal the tube with a septum, and purge with nitrogen or argon for 10-15 minutes.

- Add anhydrous toluene (5 mL) via syringe.
- Add the amine (1.2 mmol) via syringe.
- Add sodium tert-butoxide (1.4 mmol) to the reaction mixture.
- Seal the Schlenk tube and heat the reaction mixture at 80-100 °C with stirring.
- Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours depending on the amine.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
- Wash the Celite pad with additional ethyl acetate (10 mL).
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-5-iodopyrimidine.

Protocol 2: Microwave-Assisted Amination

Microwave irradiation can significantly reduce reaction times.[\[5\]](#)

Materials:

- **2-Chloro-5-iodopyrimidine**
- Amine (primary or secondary)
- $[\text{Pd}_2(\text{dba})_3]$ (Tris(dibenzylideneacetone)dipalladium(0))
- Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
- Cesium carbonate (Cs_2CO_3)
- Anhydrous 1,4-dioxane

- Microwave reaction vial

Procedure:

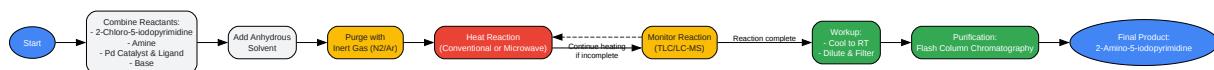
- To a microwave reaction vial, add **2-Chloro-5-iodopyrimidine** (0.5 mmol), $[\text{Pd}_2(\text{dba})_3]$ (0.01 mmol, 2 mol%), and Xantphos (0.02 mmol, 4 mol%).
- Add the amine (0.6 mmol) and cesium carbonate (1.0 mmol).
- Add anhydrous 1,4-dioxane (3 mL).
- Seal the vial and place it in the microwave reactor.
- Irradiate the reaction mixture at 120-150 °C for 15-60 minutes.
- After the reaction is complete, cool the vial to room temperature.
- Follow steps 9-12 from Protocol 1 for workup and purification.

Data Presentation

The following table summarizes representative quantitative data for the Buchwald-Hartwig amination of **2-Chloro-5-iodopyrimidine** with various amines, based on typical yields for similar substrates.

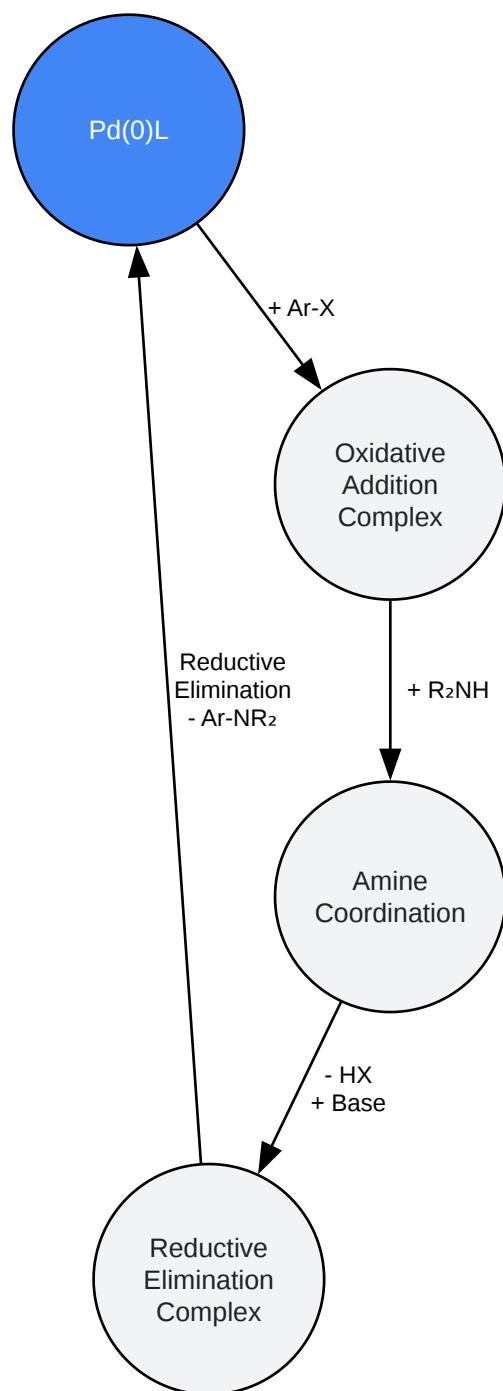
Entry	Amine	Catalyst System	Base	Solvent	Temp (°C)	Time (h)	Product	Yield (%)
1	Morpholine	Pd(OAc) ₂ / XPhos	NaOt-Bu	Toluene	100	12	2-(Morpholin-4-yl)-5-iodopyrimidine	85-95
2	Aniline	Pd(OAc) ₂ / XPhos	NaOt-Bu	Toluene	100	18	N-Phenyl-5-iodopyrimidin-2-amine	75-85
3	n-Butylamine	[Pd ₂ (db _a) ₃] / Xantphos	Cs ₂ CO ₃	1,4-Dioxane	120 (μW)	0.5	N-(n-Butyl)-5-iodopyrimidin-2-amine	80-90
4	Piperidine	Pd(OAc) ₂ / XPhos	NaOt-Bu	Toluene	80	8	2-(Piperidin-1-yl)-5-iodopyrimidine	90-98

Experimental Workflow

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Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle

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Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

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